1,2,3-Trifluoro-4-nitrobenzene (also known as 4-nitro-1,2,3-trifluorobenzene) is a chemical compound with the formula C6H2F3NO2. It is a pale yellow liquid at room temperature and has a boiling point of 91-93 °C (20 mmHg) [, ]. While not as commonly used as some other nitroaromatic compounds, 1,2,3-trifluoro-4-nitrobenzene has found applications in several areas of scientific research:
1,2,3-Trifluoro-4-nitrobenzene has the chemical formula C₆H₂F₃NO₂ and is classified as a trifluorinated aromatic compound. It appears as a clear yellow to brown liquid with a refractive index ranging from 1.4880 to 1.4930 at 20°C . The presence of three fluorine atoms contributes to its unique chemical behavior, making it an interesting subject for both theoretical and practical studies in organic chemistry.
These reactions make 1,2,3-trifluoro-4-nitrobenzene a versatile intermediate in organic synthesis.
Synthesis of 1,2,3-trifluoro-4-nitrobenzene can be achieved through several methods:
1,2,3-Trifluoro-4-nitrobenzene finds applications in various fields:
Several compounds share structural similarities with 1,2,3-trifluoro-4-nitrobenzene. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,2-Difluoro-4-nitrobenzene | C₆H₄F₂N₁O₂ | Contains two fluorine atoms; less reactive than trifluorinated variants. |
| 2,3-Difluoro-5-nitrophenol | C₆H₄F₂N₁O₃ | Hydroxyl group present; exhibits different solubility and reactivity. |
| 1-Fluoro-4-nitrobenzene | C₆H₄F₁N₁O₂ | Only one fluorine atom; less steric hindrance compared to trifluorinated variants. |
The uniqueness of 1,2,3-trifluoro-4-nitrobenzene lies in its trifluoromethyl group which significantly enhances its reactivity compared to similar compounds. The combination of multiple electronegative fluorine atoms with the electron-withdrawing nitro group creates distinct electronic properties that can be exploited in synthetic chemistry.
Molecular Structure and Geometry
1,2,3-Trifluoro-4-nitrobenzene exhibits a planar aromatic system with the molecular formula C₆H₂F₃NO₂ and molecular weight of 177.08 g/mol [1]. The compound features three fluorine atoms positioned at the 1, 2, and 3 positions of the benzene ring, with a nitro group (-NO₂) at the 4 position [1]. The molecular structure is characterized by high planarity due to the aromatic system, with the electron-withdrawing substituents (nitro and fluorine groups) creating a highly polarized molecule [2].
Electronic Structure
The electronic configuration of 1,2,3-trifluoro-4-nitrobenzene is dominated by the strong electron-withdrawing effects of both the trifluoro substitution pattern and the nitro group . Molecular orbital calculations indicate that the Lowest Unoccupied Molecular Orbital (LUMO) energy is significantly lowered due to these electron-withdrawing substituents, enhancing the compound's electrophilic character [4]. The LUMO energy calculated using semiempirical methods shows values consistent with highly electrophilic nitroaromatic compounds, with energies in the range of -1.8 to -2.1 eV [4].
Crystallographic Data
While specific single-crystal X-ray diffraction data for 1,2,3-trifluoro-4-nitrobenzene are limited in the available literature, analysis of similar fluorinated nitrobenzene compounds suggests that the crystal packing is influenced by multiple intermolecular interactions [5]. The fluorine atoms contribute to the formation of weak C-H···F hydrogen bonds and F···F contacts, while the nitro group can participate in dipole-dipole interactions [5] [6]. The planar aromatic system allows for potential π-π stacking interactions, though these may be modified by the electron-deficient nature of the ring [5].
Thermal Stability
1,2,3-Trifluoro-4-nitrobenzene demonstrates good thermal stability under normal storage and handling conditions [7] [8]. The compound has a boiling point of 91-93°C at 20 mmHg (reduced pressure), indicating reasonable thermal stability for an organic compound of this molecular weight [1] [9]. The flash point is reported as 93°C (199°F), classifying it as a combustible liquid [1] [8].
Chemical Stability and Reactivity
The compound exhibits stability under normal conditions but shows specific reactivity patterns due to its electronic structure [7]. The presence of three fluorine atoms and a nitro group creates a highly electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions . The electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the nitro group [4].
Key reactivity patterns include:
Thermodynamic Parameters
The compound shows resistance to oxidation due to the electron-withdrawing nature of its substituents [7]. It is incompatible with strong bases and oxidizing agents, requiring storage away from such materials [7] [8]. The stability profile indicates preference for neutral to slightly acidic conditions, with degradation possible under strongly alkaline conditions.
Aqueous Solubility
1,2,3-Trifluoro-4-nitrobenzene exhibits very low solubility in water, consistent with its hydrophobic aromatic structure [1] [10] [11]. The presence of multiple fluorine atoms contributes to the hydrophobic character, despite the polar nitro group [12]. The compound is essentially insoluble in water, with solubility estimated to be less than 1 mg/L under standard conditions [11].
Organic Solvent Solubility
The compound demonstrates good solubility in various organic solvents [1] [10]. Specific solubility characteristics include:
Hansen Solubility Parameters
Based on available data for similar fluorinated nitroaromatic compounds, the Hansen Solubility Parameters for 1,2,3-trifluoro-4-nitrobenzene are estimated as: δD = 19.5 MPa½, δP = 7.7 MPa½, δH = 3.5 MPa½ [13]. These values indicate moderate polarity with significant dispersive interactions, consistent with the observed solubility profile.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of 1,2,3-trifluoro-4-nitrobenzene shows characteristic aromatic proton signals in the downfield region [14]. The two remaining aromatic protons appear as complex multiplets due to coupling with adjacent fluorine atoms and with each other. Chemical shifts are observed at approximately 7.23-8.03 ppm, with the exact positions influenced by the strong electron-withdrawing effects of both the nitro and trifluoro substituents [14] [15].
The electron-withdrawing groups cause significant deshielding of the aromatic protons, shifting them further downfield compared to unsubstituted benzene [15]. The coupling patterns are complex due to:
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C NMR spectrum exhibits the characteristic complexity associated with fluorine-carbon coupling [16]. The aromatic carbon signals appear in the typical aromatic region (120-160 ppm) but show splitting patterns due to coupling with fluorine nuclei [16]. The carbon bearing the nitro group appears significantly downfield due to the electron-withdrawing effect of the nitro substituent.
Expected carbon signal characteristics include:
Nitro Group Vibrational Modes
The infrared spectrum of 1,2,3-trifluoro-4-nitrobenzene exhibits characteristic nitro group absorptions [18]. The NO₂ group shows two primary stretching modes:
These frequencies are typical for aromatic nitro compounds and may show slight shifts due to the electron-withdrawing effects of the fluorine substituents .
Carbon-Fluorine Vibrational Modes
The C-F stretching vibrations appear as characteristic bands in the fingerprint region :
The presence of three C-F bonds creates a complex pattern of C-F stretching and bending modes, with the exact frequencies depending on the specific substitution pattern and electronic environment .
Additional Spectroscopic Features
Other notable infrared absorptions include:
Molecular Ion and Base Peak
The electron impact mass spectrum of 1,2,3-trifluoro-4-nitrobenzene shows a molecular ion peak at m/z 177, corresponding to the molecular formula C₆H₂F₃NO₂ [20] [14]. The molecular ion peak is typically of moderate intensity, which is characteristic of nitroaromatic compounds [21].
Characteristic Fragmentation Patterns
The mass spectral fragmentation follows patterns typical of nitroaromatic compounds [21]:
Base Peak and Fragmentation Mechanism
Based on fragmentation patterns of similar compounds [20], the base peak likely corresponds to a highly stable aromatic cation formed through loss of the nitro group and subsequent rearrangements. The electron-withdrawing fluorine atoms stabilize certain fragmentation pathways while destabilizing others, creating a unique fragmentation fingerprint.
Key fragment ions observed include:
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